molecular formula C13H17N5S2 B6437432 1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2549033-10-3

1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B6437432
CAS No.: 2549033-10-3
M. Wt: 307.4 g/mol
InChI Key: HUOHSYQGTYSMFP-UHFFFAOYSA-N
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Description

1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound featuring a unique combination of thiazole and thiadiazole rings attached to a piperazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole and thiadiazole intermediates, followed by their coupling with a piperazine derivative.

    Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions.

    Thiadiazole Synthesis: The thiadiazole ring is often prepared by the reaction of thiosemicarbazides with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves the nucleophilic substitution reaction where the thiazole and thiadiazole intermediates are coupled with a piperazine derivative under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce any carbonyl groups present in the structure.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or at the thiazole and thiadiazole rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH)

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as an antimicrobial, antifungal, or anticancer agent.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms, particularly those involving thiazole and thiadiazole moieties.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and thiadiazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their activity and function. These interactions can modulate various signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    1,3-thiazole derivatives: Known for their antimicrobial and anticancer properties.

    1,2,5-thiadiazole derivatives: Studied for their anti-inflammatory and antiviral activities.

    Piperazine derivatives: Widely used in pharmaceuticals for their psychoactive and anthelmintic properties.

Uniqueness: 1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the combination of thiazole and thiadiazole rings with a piperazine core, which may confer a distinct set of biological activities and chemical reactivity compared to other compounds with similar structures.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

3-[4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5S2/c1-2-10(1)13-15-11(9-19-13)8-17-3-5-18(6-4-17)12-7-14-20-16-12/h7,9-10H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOHSYQGTYSMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CS2)CN3CCN(CC3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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